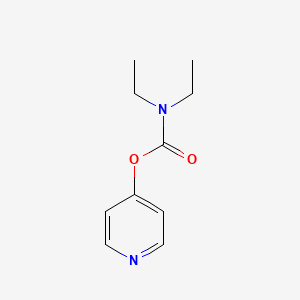

Pyridin-4-yl diethylcarbamate

Description

Structure

3D Structure

Properties

CAS No. |

98976-69-3 |

|---|---|

Molecular Formula |

C10H14N2O2 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

pyridin-4-yl N,N-diethylcarbamate |

InChI |

InChI=1S/C10H14N2O2/c1-3-12(4-2)10(13)14-9-5-7-11-8-6-9/h5-8H,3-4H2,1-2H3 |

InChI Key |

HFJXKVVIWYQHFI-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC=NC=C1 |

Origin of Product |

United States |

Synthesis Methodologies of Pyridin 4 Yl Diethylcarbamate and Its Derivatives

Direct Synthesis Approaches

Direct synthesis strategies represent the most straightforward and atom-economical methods for preparing Pyridin-4-yl diethylcarbamate. These approaches involve the formation of the carbamate (B1207046) ester bond as a key step, typically by reacting a pyridin-4-ol precursor with a suitable carbamoylating agent.

Carbamoylation of Pyridin-4-ol Precursors

The carbamoylation of 4-hydroxypyridine (B47283) (which exists in tautomeric equilibrium with pyridin-4-one) is a primary method for the synthesis of this compound. This reaction involves the acylation of the hydroxyl group of the pyridinol tautomer. The general procedure typically involves deprotonation of the hydroxyl group with a base to form a more nucleophilic pyridinolate anion, which then attacks the electrophilic carbonyl carbon of a diethylcarbamoylating agent.

Research has shown that this method is effective for a range of heterocyclic and aromatic alcohols. For instance, the synthesis of various N,N-dialkylcarbamate derivatives is often achieved by reacting the corresponding hydroxy compound with an N,N'-dialkylcarbamoyl chloride in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724). nih.govacs.org The reaction of pyridin-3-ol with diethylcarbamoyl chloride to yield pyridin-3-yl diethylcarbamate serves as a close analog, indicating the viability of this pathway for the 4-substituted isomer. acs.org

Table 1: Representative Conditions for Carbamoylation of Hydroxyl Precursors

| Precursor | Reagent | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-(triisopropylsilyl) benzofuran-4-ol | Diethylcarbamoyl chloride | K₂CO₃ | Acetonitrile | Reflux, 19 h | - | acs.org |

| 5-hydroxy INDY analogues | N,N′-Dialkylcarbamoyl chloride | K₂CO₃ | DMF | 20 °C, 18 h | 31-78% | nih.gov |

| 1-hydroxy-7-azabenzotriazole | Diethylcarbamoyl chloride | - | - | - | 93% | researchgate.net |

Approaches Utilizing N,N-Diethylcarbamoyl Halides

N,N-Diethylcarbamoyl halides, most commonly N,N-diethylcarbamoyl chloride, are key reagents in the direct synthesis of this compound. Their electrophilic nature makes them ideal for reaction with nucleophilic precursors like 4-hydroxypyridine.

The reaction mechanism involves the nucleophilic attack of the pyridin-4-ol (or its conjugate base) on the carbonyl carbon of the diethylcarbamoyl chloride, leading to the displacement of the chloride leaving group and the formation of the desired carbamate ester. The efficiency of this reaction is often enhanced by the use of a non-nucleophilic base to scavenge the HCl byproduct. Common bases include tertiary amines like triethylamine (B128534) or inorganic bases such as potassium carbonate. nih.govnih.gov The synthesis of related structures, such as N,N-diethyl carbamates of hydroxyazabenzotriazoles and other substituted phenols, has been successfully achieved using this methodology, highlighting its broad applicability. acs.orgresearchgate.netresearchgate.net For example, the synthesis of (R)-N,N-Diethyl-6-(2-hydroxypropanoyl)-4-methoxybenzofuran-5-carboxamide involves a similar carbamoylation step. acs.org

Indirect Synthetic Pathways Involving Pyridine (B92270) Ring Formation and Derivatization

Indirect pathways to this compound and its derivatives involve more complex strategies where the pyridine ring itself is either constructed with the necessary functionalities or modified after its initial formation.

Multi-component Reactions for Pyridine Scaffold Construction

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules, such as pyridine derivatives, from three or more simple starting materials in a single step. bohrium.comacs.org The Hantzsch pyridine synthesis is a classic example of an MCR, which involves the condensation of an aldehyde, a β-ketoester (2 equivalents), and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org This initially forms a dihydropyridine, which can then be oxidized to the aromatic pyridine ring. wikipedia.org

While not directly yielding a carbamate-substituted pyridine, MCRs can be strategically designed to produce pyridines with functional groups at the 4-position that can be subsequently converted to the diethylcarbamate. For instance, a precursor bearing a hydroxyl group or a halide at the appropriate position could be synthesized via an MCR, which would then undergo one of the direct synthesis steps described above. Green chemistry variations of these MCRs have been developed, utilizing aqueous micelles or ionic liquids to improve efficiency and environmental friendliness. bohrium.comwikipedia.org

Table 2: Common Multi-Component Reactions for Pyridine Synthesis

| Reaction Name | Components | Key Intermediate | Reference |

|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, β-Ketoester (2 eq.), Ammonia | Dihydropyridine | wikipedia.orgtaylorfrancis.com |

| Three-component Hantzsch | Aldehyde, β-Ketoester, Enamine | Dihydropyridine | taylorfrancis.com |

| Copper-catalyzed MCR | Pyridine derivatives, Iodonium ylides, 1,4-Quinones | Isoindolo[2,1-a]pyridine | acs.org |

Functionalization and Derivatization of Pre-formed Pyridin-4-yl Systems

Another indirect route involves the chemical modification of an already existing pyridine ring. The carbamate group itself can serve as a powerful directing group for further functionalization. The Directed ortho-Metalation (DoM) strategy is a prime example. acs.org In a process analogous to the well-documented DoM of pyridin-3-yl diethylcarbamate, a pre-formed this compound could potentially be metalated at the C3 or C5 position. acs.org This involves treating the carbamate with a strong base, such as an organolithium reagent, to deprotonate the position ortho to the carbamate-bearing carbon, creating a nucleophilic lithiated intermediate. This intermediate can then be quenched with various electrophiles to introduce new substituents onto the pyridine ring. acs.org

Furthermore, N-activation of the pyridine ring, for example by forming an N-oxide or an N-amidopyridinium salt, can facilitate nucleophilic addition or radical coupling reactions, often with high regioselectivity for the C4 position. researchgate.netorganic-chemistry.org These methods provide a toolbox for elaborating the structure of pyridine derivatives after the core scaffold is in place.

Cross-Coupling Reactions for Pyridin-4-yl Substitution

Palladium-catalyzed cross-coupling reactions are indispensable for the synthesis of substituted pyridines. beilstein-journals.org These methods can be used to form C-C or C-heteroatom bonds at specific positions on the pyridine ring. An indirect synthesis of a this compound derivative could involve a cross-coupling reaction as a key step.

For instance, a Suzuki-Miyaura coupling could be employed by reacting a 4-halopyridine (e.g., 4-chloropyridine (B1293800) or 4-bromopyridine) with a boronic acid or ester that contains the diethylcarbamate moiety. Conversely, 4-pyridylboronic acid could be coupled with a suitable aryl or alkyl halide carrying the carbamate group. Recent advancements have demonstrated highly C4-selective cross-coupling reactions even on substrates like 2,4-dichloropyridines by using sterically hindered N-heterocyclic carbene (NHC) ligands. organic-chemistry.orgnih.gov This allows for the installation of an aryl or alkyl group at the C4 position, which could then be transformed into the target functional group. nih.gov Similarly, Ullmann-type C-N cross-coupling reactions have been used to synthesize N-(pyridin-4-yl) anilines from 4-chloropyridine, demonstrating a method for C4-functionalization. mdpi.com

Table 3: Examples of Cross-Coupling Reactions for Pyridine Functionalization

| Coupling Type | Pyridine Substrate | Coupling Partner | Catalyst System | Position Selectivity | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 2,4-Dichloropyridine | Aryl/Alkyl Boronic Acids | Pd / Steric NHC Ligand | C4 | nih.gov |

| Suzuki-Miyaura | 3,5-Dibromophenyl precursor | 4-Pyridinylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | C4 of Pyridine | |

| Ullmann C-N | 4-Chloropyridinium chloride | Anilines | Cu(I) on polyacrylate resin | C4 | mdpi.com |

| Desulfinative | Pyridyl pyrimidylsulfone | (Hetero)aryl bromides | Pd(PPh₃)₂Cl₂ / Johnphos | C2 | acs.org |

Directed ortho-Metalation (DoM) Strategies Utilizing Carbamate Directing Groups

Directed ortho-metalation (DoM) is a powerful strategy for the regiospecific functionalization of aromatic and heteroaromatic rings. The O-carbamate group, particularly the N,N-diethylcarbamate (OCONEt2) group, is recognized as one of the most effective directed metalation groups (DMGs). nih.govacs.org Its strength lies in its ability to coordinate with organolithium bases, directing deprotonation to the adjacent ortho-position. This creates a stabilized organometallic intermediate that can react with a wide range of electrophiles to introduce new substituents with high regioselectivity. acs.orgacs.org

In the context of pyridinyl systems, the DoM of O-pyridyl carbamates provides a rational and regiospecific pathway to polysubstituted pyridines, which are often challenging to synthesize via classical methods. acs.orgacs.org The process typically involves treating the O-pyridyl carbamate substrate with a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). acs.orgnih.gov The resulting ortho-lithiated species is then quenched with an appropriate electrophile.

Research has demonstrated the successful application of this method to 3- and 4-pyridyl diethylcarbamates. For instance, the ortho-lithiated species derived from these carbamates react efficiently with various electrophiles to furnish substituted products in moderate to excellent yields. acs.org This versatility allows for the introduction of a wide array of functional groups, including halogens, silyl, and carbonyl moieties. acs.org

Furthermore, the carbamate group's utility extends beyond simple DoM. It facilitates subsequent transformations, such as the anionic ortho-Fries rearrangement, where the carbamoyl (B1232498) group migrates to the ortho-lithiated carbon, yielding a hydroxy carboxamide. nih.govacs.org It is also instrumental in more complex sequences like DoM-halogen dance, which allows for the synthesis of highly functionalized, tetrasubstituted pyridines. nih.gov The O-carbamate group's directing power has been shown to be superior to other groups like methoxy (B1213986) (OMe), chloro (Cl), and even the methoxymethoxy (OMOM) ether group in competitive studies. acs.org

The table below presents a selection of polysubstituted pyridines synthesized via the DoM of O-pyridyl carbamates, showcasing the variety of electrophiles that can be employed and the corresponding product yields.

Table 1: Synthesis of Polysubstituted Pyridines via DoM of O-Pyridyl Carbamates Data sourced from M. A. J. Miah and V. Snieckus, J. Org. Chem. 1985, 50, 24, 4784-4786. acs.org

| Starting Material (Pyridyl Carbamate) | Base/Conditions | Electrophile (E+) | Product | Yield (%) |

|---|---|---|---|---|

| Pyridin-3-yl diethylcarbamate | LDA/THF/-78 °C | I₂ | 4-Iodo-pyridin-3-yl diethylcarbamate | 85 |

| Pyridin-3-yl diethylcarbamate | LDA/THF/-78 °C | Me₃SiCl | 4-(Trimethylsilyl)pyridin-3-yl diethylcarbamate | 91 |

| This compound | LDA/THF/-78 °C | Me₃SiCl | 3-(Trimethylsilyl)this compound | 95 |

| This compound | LDA/THF/-78 °C | Me₂S₂ | 3-(Methylthio)this compound | 72 |

| This compound | LDA/THF/-78 °C | (PhS)₂ | 3-(Phenylthio)this compound | 78 |

Green Chemistry Principles and Sustainable Synthetic Routes

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic methodologies, aiming to reduce environmental impact and enhance safety. The synthesis of carbamates, including pyridinyl carbamates, has traditionally relied on hazardous reagents like phosgene (B1210022) and its derivatives. rsc.orgresearchgate.net Consequently, developing sustainable alternatives is a key focus of current research. researchgate.net

One significant green approach involves the use of carbon dioxide (CO2) as a C1 feedstock. researchgate.net This strategy utilizes a cheap, abundant, and non-toxic resource to replace phosgene. Catalytic systems have been developed that enable the reaction of CO2 with amines and alcohols to produce carbamates under mild conditions, often without the need for halogenated compounds or dehydrating agents. researchgate.net

The use of greener solvents and reaction conditions is another cornerstone of sustainable synthesis. Microwave-assisted synthesis, for instance, has been recognized as a green chemistry tool that can accelerate reaction times and improve yields in the synthesis of pyridine derivatives. nih.gov Furthermore, research into avoiding toxic solvents and purification steps wherever possible is ongoing. ugent.be One-pot procedures that use equimolar amounts of reactants and avoid solvents entirely (bulk reactions) represent a highly sustainable ideal. ugent.be These principles are being applied to develop more environmentally benign routes for the synthesis of complex heterocyclic compounds. nih.govsioc-journal.cn

Structural Elucidation and Advanced Characterization of Pyridin 4 Yl Diethylcarbamate

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

No specific ¹H NMR or ¹³C NMR spectral data, including chemical shifts (δ), multiplicities, and coupling constants (J), for Pyridin-4-yl diethylcarbamate were found in the available literature.

Infrared (IR) Spectroscopy

No specific IR absorption bands (ν) in cm⁻¹ corresponding to the functional groups of this compound were found in the available literature.

High-Resolution Mass Spectrometry (HRMS)

No high-resolution mass spectrometry data, including calculated and found exact mass values (m/z) confirming the elemental composition of this compound, were found in the available literature.

Crystallographic Analysis

Single Crystal X-ray Diffraction (SCXRD) Studies

No published single-crystal X-ray diffraction studies for this compound were identified. Consequently, information regarding its crystal system, space group, unit cell dimensions, and other crystallographic parameters is not available.

Powder X-ray Diffraction (PXRD) Characterization

No powder X-ray diffraction patterns or data used for phase identification or purity assessment of bulk samples of this compound were found in the available literature.

Computational Chemistry and Theoretical Investigations of Pyridin 4 Yl Diethylcarbamate

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Analysis)

No published studies are available that detail the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the associated energy gap, for Pyridin-4-yl diethylcarbamate. Such an analysis would be crucial for predicting the compound's chemical reactivity, kinetic stability, and electronic transition properties.

Molecular Electrostatic Potential (MEP) Mapping

There are no specific MEP maps for this compound in the public domain. An MEP analysis would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering vital clues about its intermolecular interaction sites and reactivity patterns.

Natural Bond Orbital (NBO) Analysis

A detailed NBO analysis of this compound, which would elucidate charge transfer interactions, hyperconjugative effects, and the nature of its chemical bonds, has not been reported.

Density Functional Theory (DFT) Calculations

Geometry Optimization and Conformational Analysis

Specific DFT studies to determine the optimized molecular geometry, bond lengths, bond angles, and dihedral angles of this compound have not been published. Conformational analysis to identify the most stable isomer and its energy profile is also unavailable.

Vibrational Frequency Calculations and Spectroscopic Parameter Prediction

There are no reported theoretical vibrational frequency calculations for this compound. These calculations would allow for the prediction of its infrared and Raman spectra, aiding in its experimental characterization by assigning specific vibrational modes to observed spectral bands.

Solvent Effects and Continuum Solvation Models

The chemical behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. rsc.orgrsc.org Computational chemistry accounts for these environmental factors using various solvation models. Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are widely used to efficiently simulate solvent effects. uj.edu.plosti.govresearchgate.net These models treat the solvent as a continuous dielectric medium rather than individual molecules, which simplifies calculations while providing valuable insights. osti.gov

For this compound, applying a continuum solvation model is essential for accurately predicting its properties in a solution phase. The model calculates the electrostatic interactions between the solute and the solvent continuum, providing a more realistic representation of the molecule's charge distribution and energy in polar or non-polar environments. mdpi.com For instance, studies on similar pyridine-containing molecules have shown that properties like hydrogen bond strengths and electronic transitions are sensitive to the solvent environment, a factor that is well-captured by models like PCM. uj.edu.plmdpi.com The choice of solvent in the model (e.g., water, chloroform (B151607), DMSO) allows for the theoretical investigation of the compound's stability and reactivity under different experimental conditions. tandfonline.comresearchgate.net

Table 1: Common Continuum Solvation Models and Their Applications

| Model | Full Name | Principle | Typical Application |

|---|---|---|---|

| PCM | Polarizable Continuum Model | Places the solute in a cavity within a dielectric continuum, calculating the solute-solvent electrostatic interaction. osti.gov | Calculating solvation free energies and modeling solvent effects on molecular properties and reaction pathways. uj.edu.plresearchgate.net |

| SMD | Solvation Model based on Density | A universal solvation model based on the quantum mechanical charge density of a solute. | Predicting solvation free energies in a wide range of solvents with high accuracy. researchgate.net |

Computational Studies of Reaction Mechanisms

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions. For this compound, a primary reaction of interest is the nucleophilic substitution at the carbonyl carbon of the carbamate (B1207046) group. Theoretical studies can map out the entire reaction pathway, identifying key intermediates and transition states. acs.orgresearchgate.net

Transition State Characterization

The transition state (TS) is the highest energy point along a reaction coordinate and its structure determines the rate and feasibility of a chemical reaction. beilstein-journals.org For a reaction such as the hydrolysis or aminolysis of this compound, computational methods like Density Functional Theory (DFT) can be used to locate and characterize the transition state structure. researchgate.net The process involves optimizing the geometry to find a first-order saddle point on the potential energy surface, which is confirmed by a frequency calculation that yields exactly one imaginary frequency corresponding to the motion along the reaction path. beilstein-journals.org

Studies on analogous N,N-diethyl carbamate derivatives and other carbonyl compounds suggest that nucleophilic attack could proceed through a concerted S_N2-like mechanism or via a stepwise pathway involving a tetrahedral intermediate. acs.orgresearchgate.net In the case of a concerted mechanism, the transition state would feature the simultaneous breaking of the C-O(pyridin-4-yl) bond and the formation of the new bond with the nucleophile. If a tetrahedral intermediate is formed, two transition states would be involved: one leading to the intermediate and one leading from the intermediate to the products. acs.orgresearchgate.net

Reaction Coordinate and Energy Profile Mapping

Mapping the reaction coordinate, often using methods like the Intrinsic Reaction Coordinate (IRC) calculation, provides a detailed energy profile of the reaction from reactants to products. science.gov This energy profile visualizes the activation energy (the energy difference between the reactants and the transition state), which is a critical parameter for understanding reaction kinetics. arxiv.org

For the nucleophilic substitution on this compound, the energy profile would show the relative energies of the reactants, the transition state(s), any intermediates, and the final products. By mapping this pathway, researchers can determine the rate-limiting step of the reaction and understand how the electronic and steric properties of the pyridine (B92270) and diethylcarbamate moieties influence the reaction's energetic landscape. science.govarxiv.org

Analysis of Non-Covalent Interactions (NCI)

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure, crystal packing, and molecular recognition properties of a compound. scispace.comacs.org These interactions, while weaker than covalent bonds, collectively play a dominant role in the supramolecular chemistry of molecules like this compound.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions in a crystal lattice. mdpi.comnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, while blue regions represent areas with weaker or no significant interactions. nih.govuctm.edu

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. mdpi.com For a molecule like this compound, the analysis would likely reveal significant contributions from H···H, C···H/H···C, and O···H/H···O contacts, which are characteristic of van der Waals forces and hydrogen bonding. nih.govnih.gov The presence of the pyridine ring could also lead to π-π stacking interactions, which can be identified by characteristic adjacent red and blue triangles on the surface mapped with the shape-index property. mdpi.comuctm.edu

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Pyridine-Containing Organic Molecules

| Contact Type | Percentage Contribution (%) | Reference |

|---|---|---|

| H···H | 39.7 - 50.1 | nih.govnih.gov |

| C···H/H···C | 17.7 - 27.5 | nih.govnih.gov |

| O···H/H···O | 11.1 - 16.8 | nih.govnih.gov |

| N···H/H···N | 5.3 - 15.5 | nih.govnih.gov |

| C···C | ~7.7 | nih.gov |

Note: This table presents typical data ranges from studies on analogous compounds to illustrate expected findings for this compound.

Quantitative Characterization of Hydrogen Bonding and Other Intermolecular Forces

Beyond Hirshfeld analysis, other computational techniques can provide deeper quantitative insights into specific non-covalent interactions. The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to identify and characterize the nature and strength of hydrogen bonds and other weak interactions based on electron density and its derivatives. jussieu.frmdpi.com

Natural Bond Orbital (NBO) analysis is particularly effective for quantifying the strength of hydrogen bonds. mdpi.comnih.gov It analyzes the interaction between a filled donor orbital (e.g., a lone pair on an oxygen or nitrogen atom) and an empty acceptor orbital (e.g., an antibonding σ* orbital of an N-H or C-H bond). The strength of this interaction is given by the second-order perturbation stabilization energy, E(2). mdpi.comnih.gov For this compound, potential hydrogen bonds could form between the pyridine nitrogen or the carbonyl oxygen and hydrogen atoms on adjacent molecules in the crystal lattice. NBO analysis would quantify the energy of these interactions, confirming their presence and relative importance. nih.gov

Table 3: Hypothetical NBO Analysis for a C-H···N Hydrogen Bond in a this compound Dimer

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N(Pyridine) | σ*(C-H)(Alkyl) | ~1.5 - 2.5 | C-H···N Hydrogen Bond |

| LP(2) O(Carbonyl) | σ*(C-H)(Pyridine) | ~2.0 - 3.0 | C-H···O Hydrogen Bond |

Note: This table is a hypothetical representation based on typical E(2) values for weak to moderate hydrogen bonds found in similar organic molecules. LP denotes a lone pair orbital.

Reaction Mechanisms and Chemical Reactivity of Pyridin 4 Yl Diethylcarbamate

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a principal reaction pathway for Pyridin-4-yl diethylcarbamate, where the carbonyl carbon is the site of nucleophilic attack. This reaction involves the displacement of the 4-hydroxypyridine (B47283) leaving group (as a pyridinolate anion) by a nucleophile. The reactivity of the carbamate (B1207046) is significantly enhanced by the electron-withdrawing nature of the pyridine (B92270) ring. uomustansiriyah.edu.iq

The reaction of carbamates with amines, known as aminolysis, has been a subject of detailed kinetic and mechanistic investigation. For carbamates, the acyl-transfer reaction can proceed through different mechanisms, including a concerted pathway or a stepwise mechanism involving a tetrahedral intermediate. luxembourg-bio.com In the case of this compound, aminolysis would yield a substituted urea (B33335) and 4-hydroxypyridine.

Kinetic studies on related active carbamates, such as those derived from hydroxybenzotriazoles, show that the reactions with amines like morpholine (B109124) and piperidine (B6355638) in acetonitrile (B52724) follow second-order kinetics. luxembourg-bio.com The mechanism for such reactions can be either a concerted process or a stepwise pathway where the formation or breakdown of a tetrahedral intermediate is the rate-determining step. researchgate.netnih.gov For highly reactive carbamates, the rate-determining step is often the breakdown of this tetrahedral intermediate (T±). nih.gov Brønsted-type plots, which correlate the logarithm of the rate constant with the pKₐ of the nucleophile's conjugate acid, can reveal the mechanism. A linear plot with a high βₙ value (e.g., ~0.8-0.9) suggests a high degree of bond formation in the transition state, which is characteristic of a rate-limiting breakdown of the tetrahedral intermediate. nih.gov Conversely, a biphasic plot can indicate a change in the rate-determining step from intermediate breakdown to its formation as the nucleophile's basicity increases. nih.gov

| Parameter | Description | Typical Observation for Active Carbamates |

|---|---|---|

| Reaction Order | Overall reaction order with respect to amine concentration. | Second-order. luxembourg-bio.com |

| Mechanism Type | The pathway of the nucleophilic attack and leaving group departure. | Stepwise via a zwitterionic tetrahedral intermediate (T±) or concerted. luxembourg-bio.comnih.gov |

| Rate-Determining Step | The slowest step in the reaction sequence. | Can be the formation of T± or the breakdown of T± to products, depending on amine basicity. nih.gov |

| Brønsted βₙ Value | Slope of the plot of log(kN) vs. pKₐ of the amine, indicating the degree of N-C bond formation at the transition state. | High values (e.g., 0.8-0.9) suggest late transition state (T± breakdown is rate-limiting). nih.gov |

The rate of nucleophilic acyl substitution is highly dependent on the ability of the leaving group to depart. pressbooks.pub A better leaving group is one that is a weaker base and can stabilize the negative charge it acquires upon departure. pressbooks.publibretexts.org In this compound, the leaving group is the 4-pyridinolate anion. The electron-withdrawing nature of the nitrogen atom in the pyridine ring helps to stabilize the negative charge on the oxygen atom.

The reactivity of carboxylic acid derivatives follows the order: acyl chlorides > acid anhydrides > esters > amides. uomustansiriyah.edu.iq The reactivity of this compound is expected to be comparable to or greater than that of other aryl esters due to the activating effect of the ring nitrogen. The pKₐ of the conjugate acid of the leaving group (4-hydroxypyridine) is a key indicator of its stability. Electron-withdrawing substituents on the leaving group generally increase the rate of aminolysis by making the leaving group more acidic (lower pKₐ) and thus more stable. luxembourg-bio.com The presence of the aza-group in the pyridine ring of the leaving group moiety increases the reaction rate due to its electron-withdrawing effect. luxembourg-bio.comresearchgate.net

| Factor | Influence on Reactivity | Relevance to this compound |

|---|---|---|

| Leaving Group Basicity | Less basic leaving groups lead to faster reactions. pressbooks.pub | The 4-pyridinolate leaving group is stabilized by the electron-withdrawing ring nitrogen, making it a relatively weak base and a good leaving group. |

| Electron-withdrawing Substituents | Increase the reaction rate by stabilizing the leaving group anion. luxembourg-bio.com | The nitrogen atom in the pyridine ring acts as an electron-withdrawing feature, enhancing the reactivity of the carbamate. researchgate.net |

| Leaving Group pKₐ | Lower pKₐ of the conjugate acid of the leaving group correlates with higher reactivity. | The pKₐ of 4-hydroxypyridine influences the stability of the departing anion. |

The nitrogen atom in the 4-position of the pyridine ring plays a crucial role in activating the carbamate towards nucleophilic attack. This is analogous to the function of 4-Dimethylaminopyridine (DMAP), a well-known and highly effective nucleophilic catalyst for acylation reactions. wikipedia.org In DMAP-catalyzed reactions, the pyridine nitrogen attacks the acyl source (like an anhydride) to form a highly reactive N-acylpyridinium ion intermediate. wikipedia.orgbyjus.com This intermediate is much more susceptible to nucleophilic attack by an alcohol than the original anhydride. wikipedia.org

In the context of this compound, the pyridine nitrogen is part of the leaving group. Its electron-withdrawing properties increase the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles. researchgate.net The stability of the resulting 4-pyridinolate anion is enhanced by resonance, which is facilitated by the ring nitrogen. While not acting as an external catalyst in the same way as DMAP, the intrinsic properties of the pyridinyl group—specifically the electronegative nitrogen—render the carbamate "pre-activated" for nucleophilic acyl substitution. researchgate.netnih.gov The increased stability of the complex is correlated with the increasing pKₐ of the functionalized pyridine ligand. researchgate.net

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is generally difficult. The pyridine ring is considered an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons. quimicaorganica.orgijrar.org This deactivation makes pyridine and its derivatives much less reactive towards electrophiles than benzene (B151609). ijrar.org

Furthermore, under the often acidic conditions required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated. ijrar.org This creates a pyridinium (B92312) ion, which is even more strongly deactivated towards electrophilic attack. If substitution does occur, it is directed to the C-3 and C-5 positions (meta to the nitrogen). quimicaorganica.orgvaia.com Attack at the C-2, C-4, or C-6 positions is highly disfavored because it leads to a resonance-stabilized intermediate (a carbocation) where one of the resonance structures places a positive charge on the already electronegative nitrogen atom, which is extremely unstable. quimicaorganica.orgvaia.com Given that the carbamate group is attached at the 4-position, electrophilic attack would be expected to occur, if at all, at the 3- and 5-positions.

Radical Mediated Transformations

While nucleophilic reactions at the carbonyl group are dominant, radical-mediated transformations of carbamates are also known. These reactions can be initiated by photolysis or radical initiators. scispace.combham.ac.uk For instance, carbamoyl (B1232498) radicals can be generated and participate in cyclization reactions. bham.ac.ukacs.org

Although specific studies on this compound are not prevalent, radical reactions involving related dithiocarbamates and other carbamate derivatives have been documented. bham.ac.uk These transformations can include photo-Fries rearrangements or radical cyclizations. scispace.combham.ac.uk The development of new synthetic methods often involves the generation of radical intermediates from various functional groups, including carbamates, to form new carbon-carbon or carbon-heteroatom bonds. cardiff.ac.ukgoogle.com It is plausible that under appropriate radical-generating conditions, this compound could undergo transformations initiated by cleavage of C-H or C-N bonds, or potentially involve the pyridine ring, although such pathways are less common than ionic reactions.

Chemical Degradation Pathways

The chemical stability of this compound is an important consideration. Like other esters and carbamates, it is susceptible to degradation, primarily through hydrolysis. nih.gov The degradation pathways can be influenced by pH, temperature, and light. scispace.comscirp.org

Hydrolysis: This is the most probable degradation pathway. Under aqueous conditions, the carbamate ester linkage can be cleaved.

Alkaline Hydrolysis: In basic conditions, hydroxide (B78521) ions can act as nucleophiles, attacking the carbonyl carbon and leading to the formation of diethylamine (B46881), carbonate (or CO₂), and 4-hydroxypyridine. researchgate.net This BAc2 mechanism is common for esters.

Acidic Hydrolysis: Under acidic conditions, the reaction is typically slower. The mechanism would involve protonation of the carbonyl oxygen, which activates the carbonyl group for attack by a weak nucleophile like water. byjus.com

Photodegradation: Exposure to UV light can also induce degradation. For some carbamates, photolysis can lead to the cleavage of the carbamate group. scispace.com The specific photoproducts would depend on the wavelength of light and the reaction medium.

Thermal Degradation: At elevated temperatures, thermolysis can occur. For some related dithiocarbamates, thermolysis pathways are influenced by molecular conformation and can lead to complex rearrangements. nih.gov

The degradation of a drug substance can sometimes mirror its metabolic pathways. nih.gov Stress testing under various conditions (acidic, basic, oxidative, photolytic) is used to identify potential degradants. nih.govsci-hub.se

Acidic Hydrolysis

The acidic hydrolysis of this compound proceeds through a mechanism analogous to the acid-catalyzed hydrolysis of esters, typically following a BAC2 (bimolecular, acyl-oxygen cleavage, acid-catalyzed) pathway. ucoz.commasterorganicchemistry.com This reaction results in the cleavage of the carbamate bond to yield 4-hydroxypyridine and diethylamine, which will be protonated under acidic conditions to form the diethylammonium (B1227033) ion.

The mechanism involves the following key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen atom by an acid catalyst (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to the nitrogen atom of the pyridine ring or the nitrogen of the diethylamino group. Protonation of the 4-pyridyloxy group makes it a better leaving group (4-hydroxypyridine).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl group and leading to the cleavage of the C-O bond. This results in the departure of 4-hydroxypyridine.

Deprotonation: The resulting protonated diethylcarbamoyl cation is then deprotonated by water to form diethylcarbamic acid, which is unstable and rapidly decomposes to diethylamine and carbon dioxide. The diethylamine is subsequently protonated in the acidic medium.

Table 1: Key Aspects of Acidic Hydrolysis of this compound

| Parameter | Description |

| Reaction Type | Acid-Catalyzed Hydrolysis (BAC2) |

| Key Reactants | This compound, Water, Acid (e.g., HCl) |

| Initial Step | Protonation of the carbonyl oxygen |

| Key Intermediate | Tetrahedral intermediate |

| Leaving Group | 4-Hydroxypyridine |

| Final Products | 4-Hydroxypyridine, Diethylammonium salt, Carbon dioxide |

Alkaline Hydrolysis

Under alkaline conditions, this compound undergoes hydrolysis via a base-catalyzed mechanism, also typically following a BAC2 pathway (bimolecular, acyl-oxygen cleavage, base-catalyzed). masterorganicchemistry.comnih.gov This reaction is often referred to as saponification. masterorganicchemistry.com

The mechanism proceeds through the following steps:

Nucleophilic Attack by Hydroxide: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the carbamate. This is the rate-determining step.

Formation of a Tetrahedral Intermediate: This attack results in the formation of a negatively charged tetrahedral intermediate.

Elimination of the Leaving Group: The intermediate is unstable and collapses. The C-O bond connected to the pyridine ring cleaves, and the 4-pyridinoxyl anion (the conjugate base of 4-hydroxypyridine) is expelled as the leaving group. This step regenerates the carbonyl group, forming diethylcarbamic acid.

Acid-Base Reaction: The resulting diethylcarbamic acid is unstable and decomposes to diethylamine and carbon dioxide. In the basic solution, the 4-pyridinoxyl anion will be protonated by water to form 4-hydroxypyridine, and any CO₂ formed may be trapped as carbonate or bicarbonate. Diethylamine will remain as a free base.

The rate of alkaline hydrolysis is generally faster than acidic hydrolysis because the hydroxide ion is a stronger nucleophile than a neutral water molecule.

Table 2: Key Aspects of Alkaline Hydrolysis of this compound

| Parameter | Description |

| Reaction Type | Base-Catalyzed Hydrolysis (BAC2) / Saponification |

| Key Reactants | This compound, Hydroxide source (e.g., NaOH) |

| Initial Step | Nucleophilic attack by hydroxide on the carbonyl carbon |

| Key Intermediate | Tetrahedral oxyanion intermediate |

| Leaving Group | 4-Pyridinoxyl anion |

| Final Products | 4-Hydroxypyridine, Diethylamine, Carbonate/Bicarbonate |

Photolytic Degradation Mechanisms

The photolytic degradation of this compound involves the absorption of light energy, which can lead to the cleavage of chemical bonds and the formation of various degradation products. While specific studies on this compound are not prevalent, the photodegradation pathways can be inferred from related carbamate pesticides, such as Pirimicarb. csbsju.eduscispace.com

Potential photolytic degradation mechanisms include:

Photo-Fries Rearrangement: Upon absorption of UV light, the molecule can be excited to a higher energy state. This can facilitate a photo-Fries rearrangement, where the carbamoyl group migrates from the oxygen atom to an ortho or para position on the pyridine ring. This would lead to the formation of (diethylcarbamoyl)-4-hydroxypyridine isomers.

Homolytic Cleavage (Photodissociation): The energy from light absorption can cause the homolytic cleavage of the ester (C-O) or the amide (C-N) bond within the carbamate linkage.

Cleavage of the ArO-C(O) bond would generate a 4-pyridinoxyl radical and a diethylcarbamoyl radical.

Cleavage of the (O)C-N bond would yield a 4-pyridinyloxycarbonyl radical and a diethylamino radical.

Photo-hydrolysis: In aqueous environments, the excited state of the molecule may be more susceptible to hydrolysis, leading to the formation of 4-hydroxypyridine and diethylamine, similar to thermal hydrolysis but accelerated by light. csbsju.edu

These primary reactions can be followed by a cascade of secondary reactions, including oxidation, dimerization, and further fragmentation of the initial photoproducts, leading to a complex mixture of degradates. The exact products and their distribution depend on factors such as the wavelength of light, the presence of oxygen, and the solvent medium. csbsju.edunih.gov

Table 3: Potential Photolytic Degradation Pathways and Products

| Degradation Pathway | Proposed Mechanism | Potential Products |

| Photo-Fries Rearrangement | Intramolecular migration of the carbamoyl group on the pyridine ring. | 2-(diethylcarbamoyl)-4-hydroxypyridine, 3-(diethylcarbamoyl)-4-hydroxypyridine |

| Homolytic Cleavage | Light-induced breaking of the carbamate bonds into radical species. | 4-Hydroxypyridine, Diethylamine, various radical recombination products |

| Photo-hydrolysis | Light-accelerated cleavage of the carbamate bond in the presence of water. | 4-Hydroxypyridine, Diethylamine, Carbon dioxide |

Structure Reactivity and Structure Property Relationships of Pyridin 4 Yl Diethylcarbamate Analogues

Influence of Substituent Position and Electronic Effects on Reactivity

The reactivity of pyridine (B92270) derivatives is significantly influenced by the position and electronic nature of substituents on the pyridine ring. The nitrogen atom in the pyridine ring is electronegative, which reduces the electron density of the carbon atoms compared to benzene (B151609), making pyridine less reactive towards electrophilic aromatic substitution. vaia.comimperial.ac.uk Electrophiles can also react with the nitrogen atom, placing a positive charge on the ring and further deactivating it. vaia.com

Substituents on the pyridine ring can either enhance or diminish this effect. Electron-donating groups increase the electron density of the ring, making it more reactive, while electron-withdrawing groups have the opposite effect. researchgate.net The position of the substituent is also critical. Substituents at the 2- and 4-positions have a more pronounced influence on the basicity and reactivity of the pyridine nitrogen than an equivalent substituent at the 3-position. msu.edu This is due to the direct resonance contribution of substituents at the 2- and 4-positions to the nitrogen atom. msu.edu

In the context of pyridin-4-yl diethylcarbamate analogues, altering substituents on the pyridine ring can modulate the reactivity of the carbamate (B1207046) moiety. For instance, in a study of pyridine carboxamides, changing the substituent position from para to meta and ortho positions led to a decrease in the electrostatic potential near the nitrogen atom. mdpi.com This suggests that the position of the carbamate group and any additional substituents on the pyridine ring will directly impact the nucleophilicity of the pyridine nitrogen and the electrophilicity of the carbamoyl (B1232498) carbon.

Research on various pyridine derivatives has consistently shown that both steric and electronic factors of substituents play a crucial role in their reactivity. acs.org For example, electron-withdrawing groups on the pyridine ring can stabilize the transition state in nucleophilic substitution reactions, thereby increasing the reaction rate. Conversely, bulky substituents near the reaction center can sterically hinder the approach of a nucleophile, slowing down the reaction. researchgate.netacs.org

A study on iron-pyridinophane complexes demonstrated that 4-substitution on the pyridine ring provides a direct way to regulate the electronic properties of the metal center, which in turn controls the catalytic activity in C-C coupling reactions. nih.gov This highlights a direct correlation between the electronic nature of the substituent and the reactivity of the complex. nih.gov

Conformational Dynamics and Their Impact on Chemical Transformations

The carbamate group is characterized by amide resonance, which results in a partial double bond character for the C-N bond and restricts free rotation. acs.org This leads to the possible existence of syn and anti conformers. acs.orgnih.gov The rotational barrier for this bond in carbamates is generally lower than in amides due to the electronic influence of the additional oxygen atom. acs.org The equilibrium between these conformers can be influenced by various factors, including solvent, concentration, pH, and temperature. acs.orgnih.gov For instance, increasing temperature can favor the switch from a syn to an anti rotamer. acs.org

The specific conformation adopted by a this compound analogue can significantly impact its chemical reactivity. The spatial arrangement of the pyridine ring relative to the carbamate group can affect intramolecular interactions and the accessibility of the reactive centers to other molecules. nih.gov For example, the orientation of the lone pair of electrons on the pyridine nitrogen can be influenced by the conformation of the diethylcarbamate side chain, which in turn affects its ability to act as a nucleophile or a base.

Computational studies, such as molecular dynamics simulations, are valuable tools for understanding the conformational dynamics of molecules. frontiersin.org These simulations can reveal the stable conformations of a molecule and the energy barriers between them. frontiersin.org For example, in a study of pyridine carboxamides, quantum-chemical calculations helped to propose a transition-state model and a reaction mechanism that explained the observed differences in reactivity based on the conformation of the molecules. mdpi.com The ability of a molecule to adopt a specific conformation can be crucial for its interaction with a biological target or for its participation in a chemical reaction. mdpi.comnih.gov

Principles of Structure-Property Correlation in Pyridine-Carbamate Systems

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful computational methods used to correlate the chemical structure of compounds with their biological activity or physical properties. chemrevlett.complos.org These models are built on the principle that the properties of a chemical are a function of its molecular structure. chemrevlett.com

In the context of pyridine-carbamate systems, QSAR and QSPR can be used to predict various properties, such as inhibitory potency against enzymes, toxicity, or physicochemical properties like solubility. researchgate.netnih.govresearchgate.net These models typically use a set of molecular descriptors that quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. plos.org

For example, a QSAR study on a series of pyridine and bipyridine derivatives successfully modeled their inhibitory concentration (IC50) against a cancer cell line using a multiple linear regression method. chemrevlett.com The resulting model identified key molecular descriptors that influence the biological activity, allowing for the design of new, more potent compounds. chemrevlett.com Similarly, a 2D-QSAR model was developed to design carbamate-based inhibitors of acetylcholinesterase, a key target in Alzheimer's disease research. plos.org This model highlighted the importance of properties like the Connolly Accessible Area, the energy of the lowest unoccupied molecular orbital (LUMO), and the percentage of hydrogen atoms in determining the inhibitory activity. plos.org

The development of reliable QSAR and QSPR models requires a dataset of compounds with experimentally determined properties and a robust validation process to ensure the predictive power of the model. chemrevlett.comresearchgate.net These models can significantly accelerate the drug discovery and development process by prioritizing the synthesis of compounds with a higher probability of success. juniperpublishers.comacs.orgacs.org

Below is an interactive data table summarizing the relationship between substituent properties and their effects on pyridine-carbamate systems.

| Substituent Property | Effect on Pyridine Ring | Impact on Reactivity | References |

| Electron-Donating | Increases electron density | Enhances reactivity towards electrophiles, increases basicity | researchgate.net, msu.edu |

| Electron-Withdrawing | Decreases electron density | Decreases reactivity towards electrophiles, decreases basicity, can facilitate nucleophilic substitution | vaia.com, researchgate.net |

| Steric Bulk | Hinders approach to reaction center | Can decrease reaction rates due to steric hindrance | acs.org |

| Position (2- or 4-) | Strong resonance effect on nitrogen | More significant impact on basicity and reactivity | msu.edu |

| Position (3-) | Weaker inductive effect on nitrogen | Less significant impact on basicity and reactivity | msu.edu |

Applications in Organic Synthesis and Catalysis

Pyridin-4-yl diethylcarbamate as a Versatile Synthetic Intermediate

This compound serves as a valuable intermediate in organic synthesis, primarily due to the electronic nature of the pyridine (B92270) ring and the reactivity of the carbamate (B1207046) moiety. The carbamate group can act as a directed metalation group (DMG), facilitating regioselective functionalization of the pyridine ring. This strategy is a cornerstone of modern synthetic chemistry, allowing for the precise introduction of substituents onto aromatic rings.

The directed ortho-metalation (DoM) of aryl carbamates is a well-established synthetic protocol. acs.org This reaction typically involves the deprotonation of the aromatic ring at the position ortho to the carbamate group using a strong base, such as an alkyllithium reagent. The resulting lithiated species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. While the DoM of pyridin-3-yl diethylcarbamate has been explicitly demonstrated in the synthesis of viologen analogues, the same principle applies to the 4-pyridyl isomer. acs.org The nitrogen atom of the pyridine ring also influences the regioselectivity of these transformations.

Furthermore, the carbamate functionality itself can be a precursor to other functional groups. For instance, it can be cleaved to reveal a hydroxyl group, providing a route to 4-hydroxypyridine (B47283) derivatives. This versatility makes this compound a useful building block for creating more complex molecules with tailored properties. An example of a more complex derivative synthesized using this strategy is 3,5-Dimethoxy-2-(pyridin-4-yl)-6-(triethylsilyl)phenyl diethylcarbamate. canada.ca

Table 1: 1H and 13C NMR Data for this compound rsc.org

| Nucleus | Chemical Shift (δ, ppm) |

| 1H NMR | 8.58 (s, 2H), 7.18–7.12 (m, 2H), 3.45–3.37 (m, 4H), 1.24–1.18 (m, 6H) |

| 13C NMR | 158.5, 152.5, 151.1, 116.8, 42.5, 42.1, 14.2, 13.2 |

| Solvent: CDCl3 |

Catalytic Roles of Pyridine Carbamate Derivatives

Pyridine derivatives are widely recognized for their catalytic activity in a multitude of organic transformations. The presence of the nitrogen atom in the pyridine ring allows these compounds to act as nucleophiles, bases, or ligands for metal catalysts.

4-(Dialkylamino)pyridines, such as 4-(dimethylamino)pyridine (DMAP), are highly efficient nucleophilic catalysts for acylation reactions. mdpi.com The catalytic mechanism involves the nucleophilic attack of the pyridine nitrogen on the acylating agent, forming a highly reactive N-acylpyridinium intermediate. mdpi.com This intermediate is then more susceptible to attack by a nucleophile, such as an alcohol or amine, to afford the acylated product and regenerate the catalyst.

While this compound itself is not a 4-(dialkylamino)pyridine, its derivatives and related structures are of interest in this context. The electronic properties of the carbamate group can influence the nucleophilicity of the pyridine nitrogen. Electron-donating substituents on the pyridine ring generally enhance the catalytic activity of DMAP analogues. mdpi.com The rearrangement of 4-amino-3-halopyridines upon reaction with acyl chlorides, which proceeds through a presumed N-acylated intermediate, highlights the reactivity of such systems in nucleophilic aromatic substitution. nih.gov

The pyridine nitrogen atom of this compound can act as a Lewis basic site, allowing it to coordinate to a wide variety of metal centers. This coordination ability makes pyridine derivatives ubiquitous ligands in transition metal catalysis. The electronic and steric properties of the pyridine ligand can be fine-tuned by substituents, which in turn influences the reactivity and selectivity of the metal catalyst.

Pyridine-containing ligands are employed in numerous catalytic reactions, including cross-coupling reactions, hydrogenations, and oxidations. For example, palladium complexes with pyridine ligands have been used as catalysts in various C-C and C-N bond-forming reactions. uni-muenchen.de The carbamate group in this compound could also potentially participate in metal coordination, possibly leading to bidentate or bridging coordination modes, although coordination through the pyridine nitrogen is more typical. The synthesis of metal diethyldithiocarbamate (B1195824) complexes, which are analogous to carbamates, showcases the ability of such functional groups to form stable complexes with a range of metals. researchgate.netmdpi.com Tungsten complexes with pyridine-2-thiolate (B1254107) ligands have been studied for their reactivity towards acetylene, demonstrating the role of substituted pyridines in activating small molecules. nih.gov

Building Blocks for Complex Organic Architectures

The ability to be selectively functionalized makes this compound a valuable building block for the synthesis of more complex organic molecules. As mentioned earlier, the DoM strategy provides a powerful tool for introducing substituents onto the pyridine ring with high regiocontrol. acs.org This allows for the construction of polysubstituted pyridine derivatives, which are common motifs in pharmaceuticals, agrochemicals, and materials science.

For instance, the synthesis of viologens, which are 4,4'-bipyridine (B149096) derivatives, has been achieved using the DoM of pyridin-3-yl diethylcarbamate followed by a Suzuki coupling reaction. acs.org A similar strategy could be envisioned for the 4-pyridyl isomer to access different bipyridine structures. The use of a nucleophilic pyrrole (B145914) as a precursor to a functionalized pyridine in the total synthesis of Complanadine A illustrates the strategic importance of having versatile building blocks for constructing complex natural products. nih.gov The synthesis of schumanniophytine, a structurally interesting alkaloid, has been accomplished using a DoM approach on a related carbamate derivative, further underscoring the utility of this methodology in the synthesis of complex targets. canada.ca

Advanced Materials and Supramolecular Assemblies (General Pyridine Derivatives)

Pyridine-based units are fundamental components in the design of advanced materials and supramolecular assemblies. The directional nature of the nitrogen lone pair and the ability of the pyridine ring to participate in π-stacking and hydrogen bonding interactions make it an ideal building block for creating ordered structures.

In supramolecular chemistry, pyridine-containing molecules are used to construct a variety of architectures, such as molecular polygons and polyhedra, through coordination-driven self-assembly with metal ions. nih.gov These assemblies have potential applications in molecular recognition, encapsulation, and catalysis. Pyridine-amide based ligands, for example, offer structural flexibility and can adapt to the geometric preferences of different metal ions. nih.gov

In materials science, pyridine derivatives are incorporated into metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. mdpi.com The pyridine nitrogen can serve as a coordination site for the metal nodes of the framework. For instance, a complex containing a 4'-(pyridin-4-yl)-2,2':6',2''-terpyridine ligand has been investigated in the context of photoactive iron N-heterocyclic carbene complexes. Furthermore, the functionalization of pyridine building blocks allows for the tuning of the properties of the resulting materials. For example, 4-[(pyrid-4-yl-ethynyl)] benzoic acid is a molecular building block used in the formation of supramolecular architectures on surfaces. researchgate.net

Future Research Directions

Development of Novel and Efficient Synthetic Methodologies

The synthesis of Pyridin-4-yl diethylcarbamate, traditionally achieved through the reaction of 4-hydroxypyridine (B47283) with diethylcarbamoyl chloride, presents opportunities for modernization and efficiency. Future research should focus on developing greener, more atom-economical, and versatile synthetic routes.

One promising avenue is the exploration of one-pot synthesis procedures . These methods, which combine multiple reaction steps into a single operation, offer significant advantages in terms of reduced solvent usage, energy consumption, and purification efforts. A one-pot approach for O-aryl carbamates has been developed where an N-substituted carbamoyl (B1232498) chloride is generated in situ from an amine and subsequently reacted with a phenol. thieme-connect.comorganic-chemistry.orgresearchgate.net Adapting this strategy to utilize 4-hydroxypyridine and diethylamine (B46881) could provide a more streamlined and economical synthesis of the target molecule. organic-chemistry.org

Furthermore, the development of transition metal-catalyzed methodologies represents a frontier in carbamate (B1207046) synthesis. Dual nickel photocatalysis has been successfully employed for the synthesis of O-aryl carbamates from aryl halides, amines, and carbon dioxide under visible light and ambient CO2 pressure. acs.org Investigating the application of similar photocatalytic systems, potentially using a suitably functionalized pyridine (B92270) precursor, could offer a novel and sustainable route to this compound.

Additionally, leveraging the synthesis of highly functionalized 4-hydroxypyridine derivatives can provide access to a diverse range of this compound analogs. acs.orgresearchgate.netrsc.orgthieme-connect.comresearchgate.net Multi-component reactions, for instance, allow for the rapid assembly of complex pyridine cores that can be subsequently converted to the corresponding diethylcarbamates. acs.orgresearchgate.netrsc.orgthieme-connect.com This approach would enable the systematic exploration of structure-activity relationships by introducing a variety of substituents onto the pyridine ring.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Precursors | Key Advantages | Potential for this compound |

| Traditional Method | 4-Hydroxypyridine, Diethylcarbamoyl chloride | Well-established | Baseline for comparison |

| One-Pot Synthesis | 4-Hydroxypyridine, Diethylamine, Phosgene (B1210022) equivalent | Increased efficiency, reduced waste | High potential for streamlined synthesis |

| Transition Metal Catalysis | Functionalized Pyridine, Diethylamine, CO2 | Use of sustainable C1 source, mild conditions | Novel and green synthetic route |

| From Functionalized 4-Hydroxypyridines | Complex Nitriles, Alkoxyallenes, Carboxylic acids | Access to diverse analogs | High potential for library synthesis |

Table 1: Comparison of Synthetic Strategies for this compound. This table outlines various synthetic methodologies, their precursors, key advantages, and their potential applicability to the synthesis of this compound and its derivatives.

Advanced In-situ Spectroscopic Monitoring of Reactions

A detailed understanding of reaction kinetics, intermediates, and by-product formation is crucial for optimizing the synthesis of this compound. The implementation of advanced in-situ spectroscopic techniques offers a powerful tool for real-time reaction monitoring, providing a wealth of data that is often inaccessible through traditional offline analysis. mt.commt.com

In-situ Fourier Transform Infrared (FTIR) spectroscopy is particularly well-suited for monitoring the progress of carbamate formation. mt.comnih.gov By tracking the characteristic vibrational frequencies of reactants, intermediates, and products in real-time, it is possible to gain insights into reaction mechanisms and kinetics. rsc.orgacs.org For example, the disappearance of the O-H stretch of 4-hydroxypyridine and the appearance of the C=O stretch of the carbamate can be quantitatively monitored to determine reaction rates and identify optimal process parameters. acs.orgresearchgate.net This technique can be applied to both batch and continuous flow reactors, facilitating rapid process development and scale-up. mt.com

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary information, offering detailed structural elucidation of species present in the reaction mixture. iastate.edursc.orgnih.govrptu.de By acquiring a series of NMR spectra over the course of the reaction, it is possible to identify and quantify all soluble components, including transient intermediates that may not be observable by other methods. iastate.eduacs.org This can be invaluable for understanding complex reaction pathways and for the precise determination of reaction endpoints.

The application of these in-situ techniques would enable a more profound understanding of the reaction dynamics in the synthesis of this compound, leading to improved yields, purity, and process control.

Refined Computational Models for Predicting Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT) , has emerged as an indispensable tool for elucidating reaction mechanisms and predicting the reactivity and selectivity of chemical transformations. researchgate.netnih.govacs.orgchemrxiv.orgresearchgate.netnih.govacs.org Future research should leverage refined computational models to gain a deeper understanding of the electronic structure and reactivity of this compound.

DFT calculations can be employed to model the transition states of various synthetic routes, providing insights into the activation energies and reaction pathways. nih.govacs.org For instance, modeling the reaction of 4-hydroxypyridine with diethylcarbamoyl chloride can help to elucidate the role of the pyridine nitrogen in the reaction mechanism. Furthermore, computational studies can predict the conformational preferences of this compound, which can influence its physical and biological properties. nih.govacs.orgchemrxiv.org

Moreover, computational models can be used to predict the reactivity of this compound in various chemical transformations. For example, by calculating the electron density and electrostatic potential, it is possible to predict the most likely sites for electrophilic or nucleophilic attack. This information can guide the design of new reactions and the development of novel applications.

A summary of key parameters that can be investigated using computational models is provided in Table 2.

| Computational Method | Parameter to Investigate | Expected Insight |

| Density Functional Theory (DFT) | Transition State Geometries and Energies | Elucidation of reaction mechanisms and prediction of reaction rates. |

| DFT | Molecular Orbital Energies (HOMO/LUMO) | Prediction of reactivity and sites for chemical modification. |

| DFT | Conformational Analysis | Understanding of the three-dimensional structure and its influence on properties. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bond Critical Points and Electron Density | Characterization of intramolecular and intermolecular interactions. |

Table 2: Application of Computational Models to this compound. This table details how different computational methods can be applied to investigate various parameters of this compound, and the insights that can be gained.

Exploration of New Catalytic and Material Science Applications

The unique structural features of this compound, combining a Lewis basic pyridine nitrogen and a carbamate functionality, suggest a range of potential applications in catalysis and material science that remain largely unexplored.

In the realm of catalysis , the pyridine moiety can act as a ligand for transition metals, forming complexes with potential catalytic activity. unimi.itmdpi.comnumberanalytics.comnih.govmdpi.comacs.org Future research could focus on the synthesis and characterization of metal complexes of this compound and their evaluation as catalysts in various organic transformations, such as cross-coupling reactions, oxidations, and reductions. unimi.itmdpi.commdpi.com The diethylcarbamate group could potentially modulate the electronic properties and steric environment of the metal center, influencing the catalytic activity and selectivity.

In material science , the pyridine unit offers a site for coordination to metal centers, which could be exploited for the construction of coordination polymers and metal-organic frameworks (MOFs) . numberanalytics.comresearchgate.net These materials have potential applications in gas storage, separation, and catalysis. The carbamate group could also participate in hydrogen bonding interactions, influencing the self-assembly and final architecture of the resulting materials.

Furthermore, the carbamate linkage is a key functional group in polyurethanes . acs.orgacs.orgrsc.org Investigating the potential of this compound as a monomer or a chain extender in polymerization reactions could lead to the development of novel polyurethane materials with unique properties, such as enhanced thermal stability or specific recognition capabilities due to the incorporated pyridine units. nih.govchemrxiv.org

The potential applications are summarized in the table below.

| Field | Potential Application | Role of this compound |

| Catalysis | Homogeneous Catalysis | Ligand for transition metal catalysts |

| Material Science | Coordination Polymers/MOFs | Building block with a coordinating nitrogen site |

| Material Science | Functional Polymers | Monomer or additive for novel polyurethanes |

Table 3: Potential Future Applications of this compound. This table outlines the prospective applications of this compound in the fields of catalysis and material science, detailing its potential role in each application.

Q & A

Q. What are the established synthetic routes for Pyridin-4-yl diethylcarbamate, and how can reaction conditions be optimized?

Answer: this compound is typically synthesized via carbamoylation of pyridine derivatives. A common method involves iridium-catalyzed three-component coupling reactions, where CO₂ and amines are combined with aryl carboxamides (as seen in related diethylcarbamate derivatives) . Key steps include:

- Catalyst selection : Iridium or copper catalysts enable efficient coupling under mild conditions.

- Reagent optimization : Use anhydrous solvents (e.g., DMF) and controlled temperatures (60–80°C) to minimize side reactions.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) yields high-purity products. Validate purity via HPLC (retention time comparison) and TLC .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

Answer:

- NMR : Analyze and NMR spectra for pyridine ring protons (δ 7.5–8.5 ppm) and carbamate carbonyl signals (δ 155–160 ppm). Compare with literature data for analogous compounds .

- IR : Confirm carbamate C=O stretching at ~1700 cm and pyridyl C-N vibrations at ~1600 cm .

- HRMS : Verify molecular ion peaks (e.g., [M+H]) with <2 ppm error for empirical formula validation .

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

Q. What strategies determine whether this compound is a novel compound?

Answer:

- Database search : Use SciFinder or Reaxys to cross-reference CAS numbers, spectral data, and synthetic routes .

- Comparative analysis : Match melting points, NMR shifts, and IR peaks with existing literature. Discrepancies ≥5% in key signals suggest novelty .

- Crystallography : If single crystals are obtained, refine the structure via SHELXL and compare with Cambridge Structural Database entries .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Answer:

- Multi-technique validation : Combine - HSQC/HMBC NMR to assign ambiguous proton environments (e.g., pyridyl vs. carbamate carbons) .

- X-ray diffraction : Resolve stereochemical ambiguities by solving the crystal structure with SHELXL. Refine thermal parameters and occupancy factors to address disorder .

- Computational modeling : Use DFT calculations (Gaussian 09) to predict NMR/IR spectra and compare with experimental data .

Q. What computational methods predict the reactivity and binding affinity of this compound in biological systems?

Answer:

- Molecular docking : Tools like AutoDock Vina simulate interactions with target proteins (e.g., kinases). Prioritize docking poses with lowest RMSD values (<2 Å) .

- ADMET prediction : Use SwissADME to assess bioavailability, CYP450 interactions, and blood-brain barrier permeability .

- MD simulations : Run 100-ns trajectories (GROMACS) to evaluate binding stability under physiological conditions .

Q. How to design a multi-step synthesis protocol incorporating this compound as an intermediate?

Answer:

- Retrosynthetic planning : Break down the target molecule into pyridine-4-amine and diethyl carbamoyl chloride. Use SciFinder to identify compatible protecting groups (e.g., Boc for amines) .

- Step optimization : Monitor reaction progress via LC-MS. For unstable intermediates, employ low-temperature (-20°C) or inert-atmosphere conditions .

- Scale-up considerations : Replace column chromatography with recrystallization (solvent: ethanol/water) for cost-effective purification .

Q. How can AI tools enhance the study of this compound’s mechanistic pathways?

Answer:

- Reaction prediction : Use IBM RXN for retrosynthetic analysis and side-reaction alerts .

- Data mining : Deploy NLP algorithms (e.g., ChemDataExtractor) to aggregate kinetic data from patents and journals .

- Bias mitigation : Cross-validate AI-generated hypotheses with experimental kinetics (e.g., UV-Vis monitoring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.